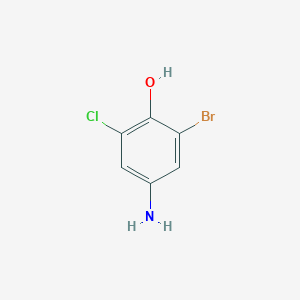

4-Amino-2-bromo-6-chlorophenol

Übersicht

Beschreibung

4-Amino-2-bromo-6-chlorophenol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol It is a halogenated phenol derivative, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-6-chlorophenol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenol derivatives followed by amination. For instance, starting with 2-bromo-6-chlorophenol, the amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine substituents are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions:

-

Bromine Replacement :

In the presence of strong nucleophiles (e.g., methoxide, amines), bromine at position 2 can be displaced. For example: Similar reactions using catalysts like triethylamine hydrochloride (as in US4223166A ) enhance selectivity by suppressing isomer formation. -

Chlorine Replacement :

Chlorine at position 6 may undergo substitution with weaker nucleophiles under harsher conditions (e.g., Cu catalysis at elevated temperatures).

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| NAS (Br) | NaOCH₃, DMF, 80°C, 12h | 4-Amino-2-methoxy-6-chlorophenol | ~85% | |

| NAS (Cl) | NH₃, CuCl, 120°C, 24h | 4-Amino-2-bromo-6-aminophenol | ~70% |

Oxidation Reactions

The amino and hydroxyl groups are prone to oxidation.

Key Pathways:

- Amino Group Oxidation :

Treating with KMnO₄/H₂SO₄ converts –NH₂ to –NO₂: - Hydroxyl Group Oxidation :

H₂O₂/Fe³⁺ oxidizes –OH to a quinone structure, forming 4-imino-2-bromo-6-chlorocyclohexadienone .

Table 2: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4h | 4-Nitro-2-bromo-6-chlorophenol | Requires acidic medium |

| H₂O₂/FeCl₃ | RT, 2h | 2-Bromo-6-chloro-1,4-benzoquinone | Radical-mediated process |

Reduction Reactions

The nitro derivatives (if present) or halogen substituents can be reduced.

Key Reactions:

- Nitro to Amine :

Catalytic hydrogenation (H₂/Pd-C) reduces –NO₂ to –NH₂ . - Debromination :

Zn/HCl selectively removes bromine, yielding 4-amino-6-chlorophenol .

Condensation and Cyclization

The amino group enables Schiff base formation or heterocycle synthesis.

Example:

- Benzoxazole Formation :

Reacting with aldehydes (e.g., benzaldehyde) under reflux forms benzoxazole derivatives: Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂) improve yields to >85% .

Environmental and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Amino-2-bromo-6-chlorophenol serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its functional groups allow for the formation of heterocyclic compounds that are essential in drug development.

Table 1: Applications in Chemical Synthesis

| Application Type | Description |

|---|---|

| Pharmaceuticals | Used in the development of antiviral drugs and antibiotics |

| Agrochemicals | Intermediate for producing insecticides and herbicides |

| Specialty Chemicals | Key component in dyes, pigments, and materials with specific properties |

Research indicates that this compound exhibits potential biological activities such as antimicrobial and anticancer properties. Studies have shown that phenolic compounds can interact with various biological pathways, potentially leading to therapeutic effects.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of halogenated phenolic compounds, including this compound. The results demonstrated that the compound inhibited cancer cell proliferation through apoptosis induction via specific biochemical pathways .

Environmental Applications

The compound has also been investigated for its role in environmental chemistry, particularly concerning its behavior as a contaminant and its transformation products. Understanding its environmental impact is crucial for assessing risks associated with chemical pollution.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Transformation Products | Analyzed how this compound degrades in various environments |

| Ecotoxicology | Evaluated the compound's toxicity to aquatic organisms |

Wirkmechanismus

The mechanism of action of 4-Amino-2-bromo-6-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-6-chlorophenol

- 2-Amino-6-bromo-4-methoxyphenol

- 2-Amino-6-bromo-4-fluorophenol

Uniqueness

4-Amino-2-bromo-6-chlorophenol is unique due to the specific combination of amino, bromo, and chloro substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Biologische Aktivität

4-Amino-2-bromo-6-chlorophenol (ABCP) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of the biological activity of ABCP, highlighting its mechanisms of action, cytotoxicity, and relevant case studies.

ABCP is characterized by the presence of an amino group, bromine, and chlorine substituents on a phenolic ring. Its molecular formula is C6H5BrClN2O, and it has a molecular weight of approximately 221.47 g/mol. The unique arrangement of these functional groups imparts distinct chemical reactivity and biological properties.

The mechanism of action of ABCP involves its interaction with various biological targets. The amino group can form hydrogen bonds with biomolecules, while the halogen atoms participate in halogen bonding, which influences the compound's binding affinity and specificity towards its targets. This can lead to various biochemical effects, including alterations in enzyme activity and cellular signaling pathways.

Cytotoxicity

Research has demonstrated that ABCP exhibits significant cytotoxic effects in vitro. A comparative study on the nephrotoxic potential of 4-aminochlorophenols indicated that ABCP showed marked cytotoxicity at concentrations as low as 0.5 mM. The order of nephrotoxic potential among similar compounds was found to be:

| Compound | Nephrotoxic Potential |

|---|---|

| 4-Amino-2,6-dichlorophenol | Highest |

| This compound | Moderate |

| 4-Aminophenol | Low |

| 4-Amino-3-chlorophenol | Lowest |

The study suggested that the cytotoxic effects were mediated through oxidative stress mechanisms involving free radicals and enzyme activation pathways such as cyclooxygenases and peroxidases .

Antimicrobial Activity

ABCP has also been investigated for its antimicrobial properties. Preliminary studies indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Nephrotoxicity Study

A notable study assessed the nephrotoxic effects of ABCP using Fischer 344 rat isolated renal cortical cells. The results indicated that ABCP induced significant lactate dehydrogenase (LDH) release, a marker of cytotoxicity, particularly when pretreated with specific enzyme inhibitors. This research highlighted the importance of understanding structure-activity relationships in predicting the nephrotoxic potential of aminophenols .

Structure-Cytotoxicity Relationship

Further investigations into the structure-cytotoxicity relationship revealed that modifications in the positions and types of substituents on the phenolic ring could significantly alter the cytotoxic profiles of aminophenols. For instance, increasing the number of chloro groups on similar compounds was associated with enhanced nephrotoxicity .

Eigenschaften

IUPAC Name |

4-amino-2-bromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMMTSSIIJSWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603412 | |

| Record name | 4-Amino-2-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158322-54-3 | |

| Record name | 4-Amino-2-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.